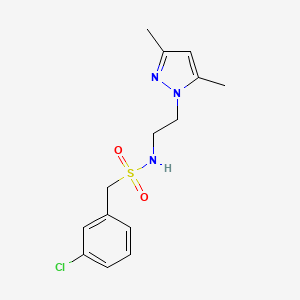
1-(3-chlorophenyl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-chlorophenyl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)methanesulfonamide, also known as CP-544326, is a novel small molecule inhibitor that has been studied for its potential therapeutic applications. This compound has been found to have a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-angiogenic effects.
Wissenschaftliche Forschungsanwendungen
Electrochemical Synthesis and Dopamine Detection
Poly(3,4-ethylenedioxythiophene) (PEDOT) doped with a new sulfonated derivative from bis(3,5-dimethylpyrazol-1-yl)methane (LSA) was synthesized and characterized for its potential in electrochemical applications. This material showed enhanced sensitivity and reduced detection limits for dopamine in the presence of ascorbic and uric acid, suggesting its utility in biochemical sensing and detection applications (Sandoval-Rojas, Cortés, & Hurtado, 2019).
Synthesis of Deuterated Compounds for Bioanalytical Standards
Research into the synthesis of deuterated versions of PF-2413873 for use as bioanalytical standards in clinical trials explored base-catalyzed exchange strategies. This work highlights the compound's importance in enhancing the accuracy and precision of pharmacokinetic studies, underscoring its relevance in medical research and development (Rozze & Fray, 2009).
Organopalladium Chemistry
The synthesis and characterization of stable Organopalladium(IV) complexes and their selective reductive elimination processes were studied. This research contributes to the understanding of palladium chemistry, with implications for catalysis and organic synthesis methodologies (Brown, Byers, & Canty, 1990).
Crystal Engineering with Directional Control
The association of bis(pyrazolyl)methane ligands into directionally ordered dimers in both solution and solid state was demonstrated. This study provides insights into crystal engineering, highlighting the potential for designing new materials with specific directional properties (Reger, Elgin, Semeniuc, Pellechia, & Smith, 2005).
Organotin Chemistry
Research on tin(IV) and organotin(IV) derivatives of bis(pyrazol-1-yl) alkanes, including their spectroscopic investigations and crystal structures, contributes to the field of organometallic chemistry. These studies are foundational for developing new materials and catalysts (Pettinari, Lorenzotti, Sclavi, Cingolani, Rivarola, Colapietro, & Cassetta, 1995).
Synthesis and Structure of Diorganotin Derivatives
The synthesis and structure analysis of diorganotin derivatives with pyridyl functionalized bis(pyrazol-1-yl)methanes explored their potential biological activity, contributing to the development of new organometallic compounds with potential pharmacological applications (Li, Song, Dai, & Tang, 2010).
Ligand Design for Metal Coordination
Studies on N-(2,5-dichlorophenyl)methanesulfonamide and related compounds focused on their potential as ligands for metal coordination, providing a foundation for the development of new metal-organic frameworks and coordination complexes (Jacobs, Chan, & O'Connor, 2013).
Eigenschaften
IUPAC Name |
1-(3-chlorophenyl)-N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN3O2S/c1-11-8-12(2)18(17-11)7-6-16-21(19,20)10-13-4-3-5-14(15)9-13/h3-5,8-9,16H,6-7,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKIXHRHGLZBNKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNS(=O)(=O)CC2=CC(=CC=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

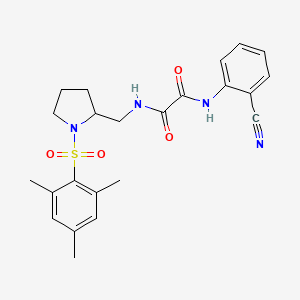
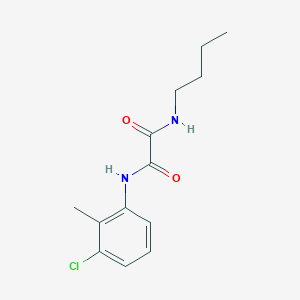

![N-(benzo[d]thiazol-6-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2752213.png)

![7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-phenylsulfanylpurine-2,6-dione](/img/structure/B2752215.png)
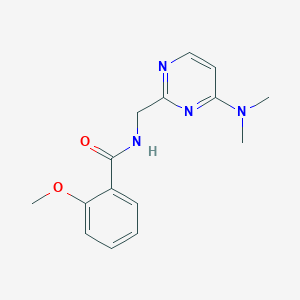
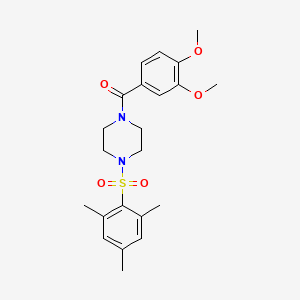
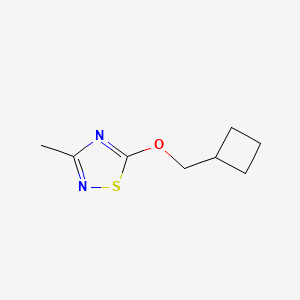
![2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2752226.png)
![3-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carbonyl)-2H-chromen-2-one](/img/structure/B2752227.png)
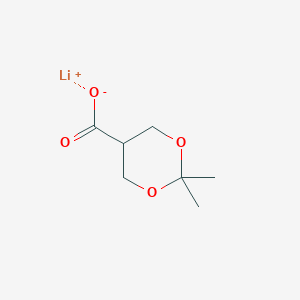
![4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]benzenesulfonamide](/img/structure/B2752229.png)
![N-[3-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl]methanesulfonamide](/img/structure/B2752231.png)